molecular formula C24H25NO8 B12207957 methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate

Cat. No.: B12207957
M. Wt: 455.5 g/mol
InChI Key: RYAFZDGPOMVMNZ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a synthetic benzoate ester derivative featuring a coumarin (2H-chromen-2-one) core linked via a propanoyl amino bridge. The compound’s structure includes:

  • A 4,5-dimethoxy-substituted benzoate ester at the methyl group.
  • A propanoyl amino linker at the 2-position of the benzene ring.
  • A 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl moiety, a coumarin derivative with substitutions at positions 4 (methyl), 6 (propanoyl attachment), and 7 (methoxy).

Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C24H25NO8

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]benzoate

InChI

InChI=1S/C24H25NO8/c1-13-8-23(27)33-19-12-18(29-2)14(9-15(13)19)6-7-22(26)25-17-11-21(31-4)20(30-3)10-16(17)24(28)32-5/h8-12H,6-7H2,1-5H3,(H,25,26)

InChI Key

RYAFZDGPOMVMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate typically involves multi-step organic reactions. The starting materials often include methyl 4,5-dimethoxy-2-nitrobenzoate, which is reduced to the corresponding amine. This amine is then acylated with 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound may inhibit certain enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Methyl 2-{[(6-Hydroxy-7-Methyl-2-Oxo-2H-Chromen-4-Yl)Methyl]Amino}-4,5-Dimethoxybenzoate

  • Key differences: Coumarin substitution: 6-hydroxy-7-methyl vs. 7-methoxy-4-methyl in the target compound. Linker: Methylene amino (-CH₂-NH-) vs. propanoyl amino (-CO-NH-(CH₂)₂-).
  • The propanoyl linker in the target compound could improve solubility in polar solvents compared to the methylene bridge.

Coumarin-Triazine Hybrids (e.g., Compounds 5k, 5l)

  • Structure: Triazine-core derivatives with benzoate esters and coumarin-like substituents. Example: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k).
  • Comparison: Core heterocycle: Triazine (C₃N₃) vs. coumarin (benzopyrone) in the target compound.

Physical and Chemical Properties

Property Target Compound Compound 5k Compound in
Molecular Formula C₂₄H₂₆N₂O₈ C₂₆H₂₂N₄O₇ C₂₂H₂₂N₂O₈
Molecular Weight (g/mol) 494.47 526.47 442.42
Melting Point Not reported 79–82°C Not reported
Key Functional Groups 2× methoxy, propanoyl amino, coumarin Triazine, 2× methoxy, formyl Hydroxy, methylene amino, coumarin
  • Solubility : The target compound’s methoxy and ester groups likely confer moderate solubility in organic solvents (e.g., DMSO, chloroform), similar to 5k .
  • Stability: The propanoyl amino linker may be susceptible to hydrolysis under acidic/basic conditions, analogous to ester hydrolysis in triazine derivatives .

Biological Activity

Methyl 4,5-dimethoxy-2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, focusing on its antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24NO6\text{C}_{20}\text{H}_{24}\text{N}\text{O}_{6}

This structure includes methoxy groups that are known to influence biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler phenolic compounds. The process often includes:

  • Formation of the benzoate backbone .
  • Introduction of methoxy groups via methylation reactions.
  • Coupling with chromenyl derivatives to enhance biological activity.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The IC50 values for these activities were found to be as low as 3.1 μM, indicating a potent effect.

Cell LineIC50 (μM)
MCF-73.1
HCT 1165.3

This suggests that the compound may act through mechanisms such as the induction of apoptosis or inhibition of cell cycle progression.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several pathogenic bacteria. In particular, it showed moderate activity against Gram-positive strains, with minimum inhibitory concentrations (MIC) ranging from 8 μM to 16 μM.

Bacterial StrainMIC (μM)
Staphylococcus aureus8
Enterococcus faecalis12
Escherichia coli16

These findings indicate that this compound may serve as a lead compound for developing new antibacterial agents.

Antioxidative Activity

In addition to its antiproliferative and antibacterial effects, the compound exhibits antioxidative properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage and related diseases.

Case Studies

  • Case Study on MCF-7 Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis.
  • In Vivo Studies : Animal model studies are needed to confirm these findings in vivo and assess the pharmacokinetics and bioavailability of the compound.

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